molecular formula C18H22N4O5S B11261023 1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane

1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane

Cat. No.: B11261023
M. Wt: 406.5 g/mol
InChI Key: YTDBWXKKKXBJOA-UHFFFAOYSA-N
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Description

1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane is a complex organic compound featuring a pyrazole ring substituted with a nitrobenzoyl group and a sulfonyl azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane typically involves multiple steps:

  • Formation of the Pyrazole Ring:

      Starting Materials: 3,5-dimethyl-1H-pyrazole and 2-nitrobenzoyl chloride.

      Reaction Conditions: The pyrazole is reacted with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form 3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazole.

  • Sulfonylation:

      Starting Materials: 3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazole and azepane-1-sulfonyl chloride.

      Reaction Conditions: The intermediate is then reacted with azepane-1-sulfonyl chloride in the presence of a base like pyridine to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄).

Major Products:

    Reduction: 1-{[3,5-dimethyl-1-(2-aminobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives.

Scientific Research Applications

1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Industry: Possible use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The nitrobenzoyl group can interact with active sites, while the sulfonyl azepane moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

    1-{[3,5-dimethyl-1-(2-aminobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane: Similar structure but with an amino group instead of a nitro group.

    1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine: Similar structure but with a piperidine ring instead of an azepane ring.

Uniqueness: 1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane is unique due to the combination of its pyrazole ring, nitrobenzoyl group, and sulfonyl azepane moiety. This combination provides distinct chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C18H22N4O5S

Molecular Weight

406.5 g/mol

IUPAC Name

[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(2-nitrophenyl)methanone

InChI

InChI=1S/C18H22N4O5S/c1-13-17(28(26,27)20-11-7-3-4-8-12-20)14(2)21(19-13)18(23)15-9-5-6-10-16(15)22(24)25/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3

InChI Key

YTDBWXKKKXBJOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2[N+](=O)[O-])C)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

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